N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide
Description
The compound N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a thiazole core substituted with a difluoromethoxyphenyl group and a methyl moiety. The pyridine ring is functionalized with a fluorine atom and a carboxamide group.
Properties
IUPAC Name |
N-[4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-9-14(10-2-4-12(5-3-10)25-16(19)20)22-17(26-9)23-15(24)11-6-7-21-13(18)8-11/h2-8,16H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPJKIBYYSERJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=NC=C2)F)C3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide , also known by its CAS number 794578-70-4 , is an intriguing molecule with potential biological activities. This article explores its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Basic Information
- Molecular Formula : C11H10F2N2OS
- Molecular Weight : 256.27 g/mol
- CAS Number : 794578-70-4
- InChIKey : Not available
Structural Features
The compound features a thiazole ring substituted with a difluoromethoxy group and a pyridine carboxamide moiety. These structural components are crucial for its biological activity.
Antiviral Activity
Research has shown that compounds with similar structures exhibit antiviral properties. For instance, analogs containing difluoromethoxy groups have been evaluated for their effectiveness against viruses such as herpes simplex virus (HSV). A study indicated that modifications in the 4-position of nucleosides can significantly alter their antiviral efficacy, suggesting that the presence of difluoromethoxy could enhance activity against specific viral strains .
Antitumor Activity
Compounds structurally related to this compound have been investigated for their potential as MDM2 inhibitors. For example, a related compound demonstrated an IC50 value of 2.4 nM against MDM2, indicating strong binding affinity and potential for tumor growth inhibition in xenograft models . The SAR studies suggest that modifications to the thiazole and pyridine rings can enhance antitumor activity.
The proposed mechanism of action for this class of compounds includes inhibition of protein-protein interactions, particularly between MDM2 and p53. This interaction is critical in cancer biology as MDM2 is known to regulate p53 degradation. By inhibiting this interaction, compounds may restore p53 function, leading to apoptosis in tumor cells .
Key Modifications
The biological activity of this compound can be influenced by various substitutions:
- Difluoromethoxy Group : Enhances lipophilicity and may improve cell membrane permeability.
- Thiazole Substitution : Variations at the 5-position can affect binding affinity to target proteins.
- Pyridine Ring Modifications : Alterations in this region can impact the compound's overall pharmacokinetics and dynamics.
| Modification | Effect on Activity |
|---|---|
| Difluoromethoxy | Increased antiviral potency |
| Thiazole position | Enhanced binding to MDM2 |
| Pyridine substitutions | Improved bioavailability |
Study 1: Antiviral Efficacy
A study on related difluoromethoxy compounds showed selective inhibition against HSV strains, indicating potential applications in antiviral therapies. The introduction of specific substituents was found to modulate activity significantly .
Study 2: Antitumor Potential
In vivo studies demonstrated that compounds with similar thiazole structures exhibited significant tumor regression in xenograft models. For instance, a compound with a comparable structure showed up to 87% tumor regression at optimal dosages . This highlights the therapeutic potential of this compound in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed evaluation based on molecular features, synthetic routes, and bioactivity data from available evidence.
2.1 Structural and Molecular Comparisons
Notes:
- *Molecular weight of the target compound is inferred from structurally similar analogs in .
- The difluoromethoxy group in the target compound likely improves resistance to oxidative metabolism compared to methoxy or hydroxyl analogs .
2.2 Functional and Pharmacological Insights
- Fluorine Substituents: The fluoropyridine and difluoromethoxy groups in the target compound contribute to its lipophilicity (logP ~3.5–4.0, estimated), which may enhance blood-brain barrier penetration compared to non-fluorinated analogs like the methoxyphenyl derivative in .
- Carboxamide vs. Amine/Acetamide : The carboxamide group in the target compound could facilitate hydrogen bonding with biological targets (e.g., kinases or GPCRs), whereas amine or acetamide analogs () may exhibit weaker binding due to reduced polarity .
- However, substituent-specific effects (e.g., difluoromethoxy vs. morpholinosulfonyl) could modulate selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with cyclization of thiazole intermediates. For example, analogous compounds use phosphorus oxychloride for cyclization under reflux conditions (e.g., in dimethylformamide or ethanol) . Key steps include coupling the difluoromethoxy-phenyl-thiazole moiety with the fluoropyridine-carboxamide group. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to achieve >95% purity .
Q. How can researchers confirm the structural identity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., difluoromethoxy group at δ ~120-130 ppm for F coupling) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze (e.g., as in related fluorophenyl-thiazole structures) .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodology : Test solubility in DMSO (common stock solution), ethanol, and acetonitrile. For stability, conduct HPLC analysis under accelerated conditions (40°C, 75% humidity) over 48 hours. Related fluorophenyl compounds show stability in DMSO but degradation in aqueous buffers at pH > 8 .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?
- Methodology : Compare reaction yields with non-fluorinated analogs using Suzuki-Miyaura couplings. The difluoromethoxy group’s electron-withdrawing nature may reduce electron density on the phenyl ring, slowing coupling rates. Optimize with Pd(PPh)/KCO in toluene/water at 80°C .
Q. What crystallographic data are available for this compound’s analogs, and how can they guide co-crystallization studies?
- Methodology : Refer to Acta Crystallographica reports (e.g., CCDC entries for fluorophenyl-thiazole derivatives). Key parameters:
- Space Group : P2/c (common for similar structures) .
- Intermolecular Interactions : Fluorine-mediated hydrogen bonds (C–F···H–N) stabilize crystal packing . Use Mercury software to model docking with target proteins (e.g., kinases).
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH) to identify rapid clearance issues .
- Prodrug Design : Modify the carboxamide group to ester prodrugs for improved bioavailability, as seen in related pyrazole-carboxamides .
Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationship) of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2 or EGFR kinases). Focus on the thiazole and fluoropyridine moieties as key binding motifs .
- QSAR Models : Train models using datasets of fluorophenyl-thiazole derivatives with reported IC values. Descriptors include LogP, polar surface area, and Fukui indices .
Methodological Best Practices
- Reaction Optimization : Use design of experiments (DoE) to vary temperature, catalyst loading, and solvent ratios. For example, a 2 factorial design can identify critical factors in thiazole ring formation .
- Data Contradiction Analysis : Cross-validate HPLC purity results with F NMR to detect trace impurities that may skew bioactivity data .
- Crystallization Troubleshooting : If crystals fail to form, try vapor diffusion with dichloromethane/heptane or add seeding material from analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
